3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
1823930-28-4 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C9H12N2/c1-9(2)6-11-7-4-3-5-10-8(7)9/h3-5,11H,6H2,1-2H3 |
InChI Key |
FFWCUGKYCKPBMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1N=CC=C2)C |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Dimethyl 1h,2h,3h Pyrrolo 3,2 B Pyridine and Its Advanced Derivatives
Retrosynthetic Analysis of the 3,3-Dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine Core
Key Bond Disconnections and Precursor Identification
A retrosynthetic analysis of the this compound core (I) suggests several strategic bond disconnections to identify plausible synthetic precursors. The most logical disconnections involve breaking the bonds formed during the final ring-closing step, typically within the pyrrole (B145914) moiety.
Disconnection A (N1-C7a): This disconnection breaks the bond between the pyrrole nitrogen and the pyridine (B92270) ring. This approach points to a substituted 2-aminopyridine (B139424) derivative as a key precursor. The pyrrole ring, containing the gem-dimethyl group, could be constructed from a fragment such as 3-methyl-2-butanone (B44728) or a related three-carbon unit that can be cyclized onto the pyridine core.
Disconnection B (C3a-N4): An alternative strategy involves disconnecting the pyridine ring from an existing pyrrole precursor. This would start from a highly functionalized pyrrolidine (B122466) that already incorporates the 3,3-dimethyl moiety. The pyridine ring would then be annulated onto this pyrrole core.
Based on these primary disconnections, the key precursors for the synthesis of the this compound core can be identified as:
From Disconnection A: 2-amino-3-substituted pyridines (e.g., 2-amino-3-halopyridine or 2-amino-3-vinylpyridine) and a carbonyl compound containing the gem-dimethyl group (e.g., 3,3-dimethyl-4-halobutanal).
From Disconnection B: A pre-formed 2,2-dimethylpyrrolidine (B1580570) derivative with appropriate functional groups at the 4 and 5 positions to facilitate the construction of the fused pyridine ring.
Classical Synthetic Approaches to the Pyrrolo[3,2-b]pyridine Nucleus
Classical methods for constructing the bicyclic pyrrolo[3,2-b]pyridine system often rely on well-established named reactions originally developed for indole (B1671886) synthesis, adapted for the azaindole core.
Cyclization Strategies Involving Pyrrole and Pyridine Ring Formation
The formation of the pyrrolo[3,2-b]pyridine nucleus can be achieved by constructing either the pyrrole or the pyridine ring in the final key step.
Annulation of the Pyrrole Ring: This is a common strategy, often starting from a substituted pyridine. For instance, a modified Fischer indole synthesis could be envisioned, starting from a 2-hydrazinopyridine (B147025) derivative and a ketone bearing the gem-dimethyl group. Another powerful method is the Bartoli indole synthesis, which involves the reaction of a nitro-pyridine with a vinyl Grignard reagent. nbuv.gov.ua Adapting this to the target molecule would involve starting with a 2-substituted-3-nitropyridine. Reductive cyclization of an appropriately substituted nitropyridine is another viable route. For example, the reaction of a 4-methyl-3-nitropyridine (B1297851) with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) yields an enamine, which can undergo reductive cyclization to form the pyrrolopyridine core. nbuv.gov.uaresearchgate.net
Annulation of the Pyridine Ring: Less common but equally effective, this approach involves building the pyridine ring onto a pre-existing pyrrole. This typically requires a pyrrole with vicinal functional groups that can participate in a condensation and cyclization sequence with a three-carbon synthon to form the six-membered pyridine ring.
Multi-component Reactions for Pyrrolo[3,2-b]pyridine Synthesis
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid assembly of complex heterocyclic scaffolds like pyrrolopyridines from simple starting materials in a single step. acs.orgresearchgate.netacs.org While specific examples for the this compound core are not prevalent, MCRs are widely used for related isomers.
One notable approach is the Ugi-Zhu three-component reaction (UZ-3CR) coupled with a cascade sequence. mdpi.com This methodology can involve the reaction of an aldehyde, an amine, and an isocyanide to form an intermediate, which then undergoes further transformations like an intramolecular aza-Diels-Alder reaction to construct the fused ring system. mdpi.com Such strategies allow for the synthesis of diverse pyrrolo[3,4-b]pyridin-5-ones, yielding products in the 50-77% range. mdpi.com Another example involves the one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives to synthesize polyfunctionalized pyrrolo[2,3-d]pyrimidines in high yields (73-95%). scielo.org.mx
| Scaffold | Components | Key Reaction Type | Yield Range | Reference |
|---|---|---|---|---|
| Pyrrolo[3,4-b]pyridin-5-ones | Aldehydes, Amines, Isocyanides, Maleic anhydride (B1165640) | Ugi-Zhu / aza-Diels-Alder | 50-77% | mdpi.com |
| Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridines | Phenylglyoxal, β-ketoamide, 5-aminopyrazole | Domino Reaction | Moderate to Good | acs.orgresearchgate.net |
| Pyrrolo[2,3-d]pyrimidines | Arylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid derivatives | One-pot Condensation | 73-95% | scielo.org.mx |
Modern Catalytic Methods for Core Construction and Functionalization
Modern synthetic organic chemistry heavily relies on transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, for the efficient and selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. These methods are instrumental in both the construction of the pyrrolo[3,2-b]pyridine core and its subsequent functionalization.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds, typically between an organoboron compound and an organic halide. mdpi.comresearchgate.netnih.govnih.gov In the context of pyrrolo[3,2-b]pyridine synthesis, it can be used to introduce aryl or vinyl substituents onto a pre-formed heterocyclic core. For example, a bromo- or iodo-substituted pyrrolo[3,2-b]pyridine can be coupled with various boronic acids to generate advanced derivatives. nih.gov Studies on the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines have demonstrated a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This reaction is often carried out using catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable base such as K₂CO₃ or K₃PO₄. nih.govnih.govnih.gov
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Chloro-2-iodo-1-(SEM)-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | 1,4-Dioxane/H₂O | Not specified | nih.gov |
| 6-Bromo-1-(3,4,5-trimethoxyphenyl)-pyrrolo[3,2-c]pyridine | Substituted phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 55-76% | nih.gov |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 14-28% | nih.gov |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of C-N bonds, enabling the coupling of amines with aryl halides or triflates. researchgate.netwikipedia.orgchemspider.comnih.gov It is particularly useful for functionalizing the pyrrolo[3,2-b]pyridine core with various amino groups. For instance, a chloro- or bromo-substituted pyrrolo[3,2-b]pyridine can be reacted with a wide range of primary or secondary amines. The success of this reaction often depends on the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a bulky electron-rich phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu, Cs₂CO₃). nih.govmdpi.com In a multi-step synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine, a Buchwald-Hartwig amination was successfully employed at the C-4 position after an initial Suzuki-Miyaura coupling at C-2. nih.gov
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Bromo-6-methyl pyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 60% | chemspider.com |
| N-((6-chloropyridin-3-yl)methyl)-N-methyl-7-(SEM)-pyrrolo[2,3-d]pyrimidin-4-amine | Various amines | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | Good | mdpi.com |
| β-Chloroacroleins | Lactams / Heteroarylamines | Pd(OAc)₂ / BINAP or Xantphos | Cs₂CO₃ | Toluene | 27-45% | researchgate.net |
C-H Activation and Functionalization Strategies
Direct C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov For the this compound core, C-H activation strategies can be envisioned at various positions on both the pyridine and pyrrole rings, allowing for the introduction of a wide range of substituents.
While specific examples of C-H activation on the this compound scaffold are not extensively documented in publicly available literature, general principles of pyridine C-H functionalization can be applied. Transition metal catalysis, particularly with palladium, rhodium, and iridium, is a common approach for the regioselective C-H activation of pyridine rings. rsc.org The nitrogen atom in the pyridine ring can act as a directing group, facilitating activation at the C2 or C6 positions. However, this directing effect can also lead to catalyst inhibition. nih.gov To overcome this, strategies such as the use of N-oxides or transient directing groups are often employed.
For the pyrrole moiety, C-H functionalization is also a viable strategy. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, and various metal-catalyzed C-H activation methods have been developed for the direct introduction of aryl, alkyl, and other functional groups.
A key publication by Day et al. in 2015 described a palladium-catalyzed intramolecular reductive cyclization to form a range of azaindolines, including a 3,3-dimethyl substituted version. astx.com This foundational synthesis provides the core structure upon which C-H functionalization studies could be performed. A fragment-derived clinical candidate, ASTX660, incorporates the this compound core, highlighting the pharmaceutical relevance of this scaffold and the importance of developing methods for its diverse functionalization. acs.org
Table 1: Potential C-H Activation Strategies for this compound
| Position | Catalyst/Reagent | Potential Functional Group | Reference (General Methodology) |
| Pyridine C2/C6 | Pd(OAc)₂, various ligands | Aryl, Alkyl | rsc.org |
| Pyridine C4 | Iridium complexes | Boryl | nih.gov |
| Pyrrole C5/C6 | Rhodium complexes | Alkenyl | nih.gov |
Metal-Free Cyclization Approaches
While palladium catalysis is effective for the synthesis of the this compound core, there is a growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final products, particularly for pharmaceutical applications. nih.gov
Metal-free cyclization approaches often rely on the inherent reactivity of the starting materials, promoted by strong bases, acids, or thermal conditions. For the construction of the pyrrolopyridine skeleton, several metal-free strategies have been reported for related structures. These include:
Condensation Reactions: Three-component reactions involving 2-aminopyridines, aldehydes, and isonitriles (Groebke–Blackburn–Bienaymé reaction) can provide a rapid entry to imidazo[1,2-a]pyridines, a related class of N-fused heterocycles, often under metal-free catalytic conditions. nih.gov
Radical Cyclizations: Free-radical cyclization of appropriately substituted pyrrolylpyridinium salts can lead to the formation of fused polyheterocyclic systems containing the pyrrolopyridine core. nih.gov
Thermal Cyclization: Thermal 6-endo-dig cyclization of N-propargyl enamines has been developed as a transition-metal-free method for the synthesis of pyridine derivatives. nih.gov
Specifically for the this compound system, a metal-free approach could be envisioned starting from a suitably substituted pyridine precursor that undergoes an intramolecular cyclization to form the pyrrole ring.
Stereoselective Synthesis of Chiral this compound Analogues
The introduction of chirality into pharmaceutical compounds is of paramount importance, as different enantiomers can exhibit distinct pharmacological activities. The stereoselective synthesis of chiral analogues of this compound can be achieved through two main strategies: asymmetric catalysis and the use of chiral auxiliaries.
Asymmetric Catalysis in Pyrrolopyridine Synthesis
Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction, leading to the formation of an enantiomerically enriched product. For the synthesis of chiral pyrrolopyridines, several asymmetric catalytic methods have been developed for related structures.
Copper-catalyzed asymmetric alkylation of alkenyl pyridines using Grignard reagents in the presence of a chiral diphosphine ligand is a powerful method for creating chiral centers adjacent to the pyridine ring. nih.gov This approach could potentially be adapted to precursors of the this compound system to introduce chirality before the final cyclization step.
Table 2: Examples of Asymmetric Catalysis for Chiral Pyridine Synthesis
| Reaction Type | Catalyst System | Substrate | Product Type | Enantiomeric Excess (ee) | Reference |
| Asymmetric Alkylation | CuBr·SMe₂ / Chiral Diphosphine Ligand | Alkenyl Pyridines | Chiral Alkylated Pyridines | Up to 99% | nih.gov |
| Asymmetric Hydrogenation | Ruthenium / Chiral Ligand | 2-(pyridin-2-yl)quinolines | Chiral Tetrahydroquinolines | Up to 99% | wikipedia.org |
Chiral Auxiliary and Resolving Agent Strategies
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed.
For the synthesis of chiral this compound analogues, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming reaction, such as an alkylation or a cyclization step. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine.
Sustainable Chemistry Approaches in Pyrrolo[3,2-b]pyridine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce the environmental impact of chemical processes. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
Aqueous Medium Reactions
Performing organic reactions in water as a solvent is a key aspect of sustainable chemistry. Water is non-toxic, non-flammable, and inexpensive. While many organic reactions are not compatible with water, various strategies have been developed to enable synthesis in aqueous media, such as the use of surfactants to create micelles or the development of water-soluble catalysts.
The synthesis of unsymmetrical 3,3'-(aza)diindolylmethane derivatives has been successfully achieved in water without the need for a catalyst, demonstrating the potential for aqueous synthesis of related heterocyclic systems. acs.org Although the synthesis of this compound in an aqueous medium has not been specifically reported, the development of such a method would be a significant step towards a more sustainable manufacturing process for this important scaffold.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. This methodology is particularly advantageous in the synthesis of heterocyclic compounds, where it can significantly reduce reaction times from hours to minutes. While specific literature on the microwave-assisted synthesis of this compound is not extensively documented, the principles of microwave chemistry and related syntheses of analogous heterocyclic systems suggest a viable and efficient approach.
The application of microwave irradiation can be particularly beneficial in key steps of forming the pyrrolo[3,2-b]pyridine core, such as cyclization and condensation reactions. The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating, leading to faster reaction kinetics.
A plausible strategy for the synthesis of advanced derivatives of the target compound could involve a multi-component reaction under microwave irradiation. For instance, the condensation of a suitably substituted aminopyridine with a ketone or an aldehyde, followed by an intramolecular cyclization, could be effectively promoted by microwave energy. This approach offers the potential for rapid library synthesis of diverse derivatives.
Research on related azaindole structures has demonstrated the successful application of microwave-assisted, iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes. nih.gov This methodology, which provides a rapid and economical route to a range of 7-azaindoles, highlights the potential for transition metal-catalyzed reactions under microwave irradiation to construct the pyrrolo[3,2-b]pyridine skeleton. nih.gov
Furthermore, a flexible synthesis of substituted 7-azaindoles has been reported where microwave heating dramatically accelerates an epoxide-opening-cyclization-dehydration sequence. acs.orgorganic-chemistry.org This demonstrates the utility of microwave assistance in complex, multi-step transformations within a single pot. acs.orgorganic-chemistry.org
The following table outlines a hypothetical reaction scheme and conditions for the microwave-assisted synthesis of a substituted this compound derivative, based on analogous transformations in heterocyclic chemistry.
Table 1: Hypothetical Microwave-Assisted Synthesis of a this compound Derivative
| Step | Reactants | Catalyst/Reagent | Solvent | Microwave Conditions | Product |
|---|
This proposed method leverages the efficiency of microwave-assisted, palladium-catalyzed intramolecular C-N bond formation, a common strategy in the synthesis of nitrogen-containing heterocycles. The gem-dimethyl group at the 3-position would be pre-installed on one of the acyclic precursors.
The advantages of employing microwave-assisted techniques in the synthesis of this compound and its derivatives would include:
Reduced Reaction Times: Dramatically shortening the time required for synthesis compared to conventional heating methods.
Improved Yields: Potentially increasing the yield of the desired product by minimizing the formation of byproducts through rapid heating and shorter reaction times.
Enhanced Reaction Control: Precise temperature control offered by modern microwave reactors allows for optimization of reaction conditions.
Access to Novel Chemical Space: The efficiency of microwave synthesis can facilitate the exploration of a wider range of functionalized derivatives.
While direct experimental data for the microwave-assisted synthesis of the title compound is limited, the extensive successful application of this technology in the synthesis of related pyrrolopyridines and other heterocyclic systems strongly supports its potential as a valuable tool for the efficient and rapid construction of this compound and its advanced derivatives. Further research in this area would be beneficial to establish optimized protocols and explore the full scope of this synthetic methodology.
Derivatization and Functionalization Strategies of 3,3 Dimethyl 1h,2h,3h Pyrrolo 3,2 B Pyridine
Electrophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring of the 7-azaindole (B17877) scaffold is inherently electron-deficient, making it less susceptible to electrophilic aromatic substitution compared to benzene (B151609) or the fused pyrrole (B145914) ring. uoanbar.edu.iqquimicaorganica.org Reactions typically require harsh conditions, and regioselectivity is a key consideration. The primary sites for electrophilic attack on the pyridine moiety are the C-4 and C-6 positions.
To enhance the reactivity of the pyridine ring towards electrophiles, a common strategy involves the initial formation of the corresponding N-oxide at the pyridine nitrogen (N-7). This increases the electron density of the ring, facilitating substitution. For instance, nitration of 7-azaindole N-oxide with nitric acid in trifluoroacetic acid yields the 4-nitro derivative. researchgate.net Deoxygenation of the N-oxide can subsequently restore the pyridine nitrogen.
Halogenation of the pyridine ring can also be achieved, often through the N-oxide intermediate. Treatment of 7-azaindole N-oxide with phosphorus oxyhalides (POCl₃ or POBr₃) can introduce a halogen at the C-4 position. researchgate.netgoogle.com Direct bromination of certain azaindoles has also been accomplished using reagents like bromo- N,N-dimethyl-2-oxo-propanesulfonamide (PyBroP), which can provide access to halogenated intermediates useful for further cross-coupling reactions. google.com
Table 1: Electrophilic Substitution Reactions on the 7-Azaindole Core
| Reaction | Reagents | Position of Substitution | Reference |
|---|---|---|---|
| Nitration | HNO₃, CF₃COOH on N-oxide | C-4 | researchgate.net |
| Halogenation | POCl₃ or POBr₃ on N-oxide | C-4 | researchgate.netgoogle.com |
| Bromination | PyBroP | C-3 (pyrrole) or other | google.comresearchgate.net |
Nucleophilic Substitution Reactions on the Pyrrolopyridine System
Nucleophilic substitution on the pyrrolopyridine system primarily occurs on the pyridine ring, which is activated towards such reactions due to its electron-deficient nature. These reactions are particularly effective when a good leaving group, such as a halogen, is present at positions C-4, C-6, or C-7.
A classic method for introducing an amino group onto a pyridine ring is the Chichibabin amination. wikipedia.org This reaction typically involves treating the heterocycle with sodium amide (NaNH₂) in an inert solvent, leading to amination at the C-2 or C-6 positions (relative to the pyridine nitrogen). researchgate.net For the 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine scaffold, this would correspond to amination at the C-7 position.
Furthermore, nucleophilic aromatic substitution (SNAr) is a versatile tool for derivatization. Halogenated pyrrolopyridines can serve as precursors for a wide range of analogues. For example, 7-chloro-6-azaindoles have been shown to react with various amines under acid-catalyzed or microwave-assisted conditions to yield 7-amino derivatives. enamine.net Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction, are extensively used to form new carbon-carbon bonds by coupling halogenated or boronate-functionalized azaindoles with appropriate partners, enabling the synthesis of di-aryl derivatives. acs.org
Table 2: Nucleophilic Substitution Reactions on the Pyrrolopyridine Core
| Reaction Type | Substrate Example | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Chichibabin Amination | Pyridine | NaNH₂ | Aminopyridine | wikipedia.orgresearchgate.net |
| SNAr | 7-Chloro-6-azaindole | Aliphatic/Aromatic Amines | 7-Amino-6-azaindole | enamine.net |
| Suzuki Coupling | 3,6-Dichloro-7-azaindole | Arylboronic acids, Pd catalyst | 3,6-Diaryl-7-azaindole | acs.org |
Modifications at the Pyrrole Nitrogen Atom(s)
The nitrogen atom of the pyrrole ring (N-1) is nucleophilic and represents a common site for functionalization. The N-H proton is acidic enough to be removed by a suitable base, generating an anion that can react with various electrophiles.
N-Alkylation: This is a straightforward modification achieved by treating the pyrrolopyridine with an alkyl halide in the presence of a base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). This reaction allows for the introduction of a wide variety of alkyl and substituted alkyl groups. mdpi.commdpi.com Asymmetric N-allylation of 7-azaindole has been accomplished using iridium catalysts, yielding chiral N-substituted products with high enantioselectivity. mdpi.com
N-Acylation: The pyrrole nitrogen can be readily acylated using acid chlorides or anhydrides. For example, reaction with acetic anhydride (B1165640) leads to the corresponding N-acetyl derivative. researchgate.net This modification can be used to install various functional groups or to serve as a protecting group.
N-Sulfonylation and Carbamoylation: Reaction with sulfonyl chlorides or carbamoyl (B1232498) chlorides provides N-sulfonylated or N-carbamoylated derivatives, respectively. These modifications are often employed in medicinal chemistry to alter the electronic properties and hydrogen-bonding capabilities of the N-H group. researchgate.net
Table 3: Modifications at the N-1 Pyrrole Nitrogen of 7-Azaindole
| Modification | Reagents | Product | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkyl-7-azaindole | mdpi.commdpi.com |
| N-Acylation | Acetic anhydride, Acetic acid | N-Acetyl-7-azaindole | researchgate.net |
| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl-7-azaindole | researchgate.net |
Functionalization of the Dimethyl Moiety at C-3
The gem-dimethyl group at the C-3 position of this compound is a notable structural feature. This moiety is generally chemically inert and presents a significant challenge for direct functionalization. C(sp³)–H bonds of methyl groups are strong and unactivated, requiring harsh conditions or highly reactive radical species for transformation, which can compromise the integrity of the heterocyclic core.
In medicinal chemistry, the gem-dimethyl group is often incorporated into a molecular design for specific purposes rather than for subsequent functionalization. Its presence can confer several advantages:
Metabolic Stability: It can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.net
Conformational Rigidity: The Thorpe-Ingold effect suggests that the gem-dimethyl group can restrict bond angles and favor certain conformations, which may lead to enhanced binding affinity for a biological target. acs.org
Improved Physicochemical Properties: It increases the lipophilicity of the molecule, which can influence its solubility and membrane permeability. researchgate.net
Direct functionalization of this group would likely necessitate advanced synthetic methods such as directed C–H activation or photocatalysis, which remain largely unexplored for this specific scaffold. Therefore, derivatization of the C-3 position is typically achieved by starting with a precursor that already contains the desired functionality before the pyrrole ring is constructed.
Late-Stage Functionalization Strategies for Complex Analogues
Late-stage functionalization (LSF) involves the introduction of new functional groups into a complex, pre-assembled molecule. This approach is highly valuable in drug discovery for rapidly generating analogues without requiring de novo synthesis. For complex molecules built upon the this compound core, transition metal-catalyzed C–H activation is the most powerful LSF strategy. rsc.org
Recent advances have provided numerous methods for the regioselective functionalization of the 7-azaindole scaffold that could be applied to its more complex derivatives:
Palladium-Catalyzed C-2 Arylation: The C-2 position of the pyrrole ring can be directly arylated using arylboronic acids or arylthianthrenium salts in the presence of a palladium catalyst. acs.orgresearchgate.net
Rhodium-Catalyzed Reactions: Rh(III) catalysts have been employed for the oxidative alkylation and annulation of 7-azaindoles with alkynes and cyclopropanols, targeting C-H bonds at the N-aryl substituent attached to the pyrrole nitrogen. researchgate.netrsc.org
Iridium-Catalyzed Borylation: The C-H bonds of the heterocyclic core can be converted to C-B bonds using iridium catalysts. The resulting boronate esters are versatile intermediates for subsequent cross-coupling reactions to introduce a wide array of substituents. researchgate.net
These LSF methods offer the potential to selectively modify positions on both the pyrrole and pyridine rings of a complex this compound derivative, providing efficient access to novel analogues. rsc.orgresearchgate.net
Diversity-Oriented Synthesis (DOS) and Combinatorial Approaches
Diversity-oriented synthesis (DOS) is a strategy used to create libraries of structurally diverse small molecules for high-throughput screening. The 7-azaindole scaffold is considered a "privileged structure" as it is a recurring motif in many biologically active compounds and kinase inhibitors. nih.govnih.gov This makes the this compound core an excellent starting point for DOS and combinatorial library generation.
A typical DOS strategy would involve the synthesis of a common intermediate that possesses multiple, orthogonally reactive functional groups. For the target scaffold, this could be a di-halogenated derivative, for instance, 4-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate. From this central building block, diversity can be introduced through various pathways:
Modification at the Pyridine Ring: The bromine atom can be subjected to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a diverse set of aryl, alkynyl, or amino substituents. acs.org
Modification at the Pyrrole Nitrogen: The N-H group can be alkylated or acylated with a library of electrophiles. mdpi.com
Modification at the Pyrrole Ring: If a handle is present at C-2, it can be similarly diversified.
By systematically combining different building blocks at each of these positions, a large and structurally diverse library of compounds can be rapidly assembled around the core this compound skeleton. This approach is highly efficient for exploring the structure-activity relationships (SAR) of this compound class. rsc.orgnih.gov
Advanced Spectroscopic Characterization Methodologies for 3,3 Dimethyl 1h,2h,3h Pyrrolo 3,2 B Pyridine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of pyrrolopyridine derivatives in solution. A combination of one-dimensional (1D) and multi-dimensional experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals.
While standard ¹H and ¹³C NMR spectra provide fundamental information, advanced 1D techniques offer deeper insights. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. For 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine derivatives, DEPT-135 would show positive signals for CH₃ and CH groups and negative signals for CH₂ groups, while quaternary carbons would be absent.
Nuclear Overhauser Effect (NOE) difference spectroscopy is crucial for determining spatial proximity between atoms. For instance, irradiation of the N-H proton signal could show an enhancement in the signals of nearby protons on the pyrrole (B145914) or pyridine (B92270) ring, helping to confirm stereochemistry and conformation. ipb.pt
Two-dimensional (2D) NMR experiments are essential for establishing the complete bonding framework and spatial relationships within complex molecules like this compound derivatives. rsc.orgscribd.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, typically over two to three bonds. scribd.comslideshare.net It is invaluable for tracing the connectivity of protons within the pyridine and pyrrole ring systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). scribd.comslideshare.net This experiment allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two to four bonds. scribd.comslideshare.net HMBC is particularly powerful for identifying quaternary carbons (like the C3-dimethyl carbon) and for piecing together different fragments of the molecule, confirming the fusion of the pyrrole and pyridine rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): Like its 1D counterpart, this 2D experiment maps correlations between protons that are close in space, not necessarily through bonds. rsc.orgslideshare.net It provides crucial information about the three-dimensional structure and conformation of the molecule in solution. ipb.pt
| Technique | Type of Correlation | Information Gained | Example Application |
|---|---|---|---|
| COSY | ¹H-¹H (through 2-3 bonds) | Identifies adjacent protons. | Shows correlation between H4 and H5 protons on the pyridine ring. |
| HSQC | ¹H-¹³C (through 1 bond) | Assigns carbons with attached protons. | Correlates the C2-methylene protons to the C2 carbon signal. |
| HMBC | ¹H-¹³C (through 2-4 bonds) | Establishes long-range connectivity and assigns quaternary carbons. | Shows correlation from the C3-methyl protons to the C3 quaternary carbon and the C2 methylene carbon. |
| NOESY | ¹H-¹H (through space) | Determines spatial proximity and stereochemistry. | Reveals spatial closeness between a C3-methyl group and the H4 proton. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of novel this compound derivatives. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically within 5 ppm). nih.govrsc.org This precision allows for the calculation of a unique elemental formula, distinguishing between compounds with the same nominal mass but different atomic compositions. nih.govchemrxiv.org Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers are commonly employed. nih.gov The comparison between the calculated and experimentally found mass provides strong evidence for the proposed molecular formula. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₂O⁺ |
| Calculated Mass [M+H]⁺ | 163.0866 |
| Found Mass (Hypothetical) | 163.0862 |
| Mass Difference (ppm) | -2.45 |
| Ionization Method | ESI |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov For derivatives of this compound, IR spectroscopy can confirm the presence of key structural features. The heteroaromatic nature of the fused ring system gives rise to a series of characteristic bands. elixirpublishers.com
Key vibrational modes include:
N-H Stretching: A moderate to sharp band typically appears in the 3200-3400 cm⁻¹ region, corresponding to the N-H bond of the pyrrole ring.
C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the dimethyl and methylene groups appears just below 3000 cm⁻¹. researchgate.netrsc.org
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring system typically produce a series of sharp bands in the 1600-1450 cm⁻¹ region. researchgate.net
C-N Stretching: These vibrations are often mixed with other modes and appear in the 1350-1200 cm⁻¹ range. elixirpublishers.com
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3200 - 3400 | Pyrrole NH |
| Aromatic C-H Stretch | 3000 - 3100 | Pyridine CH |
| Aliphatic C-H Stretch | 2850 - 2960 | Methyl/Methylene CH |
| C=N/C=C Ring Stretch | 1450 - 1600 | Pyridine Ring |
X-ray Crystallography for Solid-State Structural Elucidation
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₁₂H₉N₃ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 6.55 Å, b = 10.04 Å, c = 14.52 Å |
| Volume (ų) | 947.7 |
| Molecules per Unit Cell (Z) | 4 |
Data adapted from a representative pyrrolo[2,3-b]pyridine structure. nih.gov
Advanced Chromatographic Techniques for Purity and Isomer Separation (e.g., HPLC, LC-MS)
Advanced chromatographic techniques are essential for assessing the purity of synthesized this compound derivatives and for separating potential isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment. Using a reverse-phase (RP) column, a mobile phase typically consisting of acetonitrile (B52724) and water with an acid modifier allows for the separation of the target compound from starting materials, byproducts, and other impurities. sielc.comsielc.com The purity is determined by integrating the peak area of the main compound relative to the total peak area in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the detection power of mass spectrometry. nih.gov As compounds elute from the chromatography column, they are ionized and their mass-to-charge ratio is detected. LC-MS is invaluable for identifying components in a mixture, confirming the molecular weight of the desired product in the main peak, and separating and identifying isomers that may not be distinguishable by MS alone. nih.gov
| Parameter | Condition |
|---|---|
| Column | Reverse Phase C18 (e.g., Newcrom R1) |
| Mobile Phase | Gradient of Water and Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm / Mass Spectrometry (MS) |
| Column Temperature | 25 °C |
Computational and Theoretical Chemistry Studies of 3,3 Dimethyl 1h,2h,3h Pyrrolo 3,2 B Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. DFT calculations are used to determine the electronic structure and to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to model the distribution of electrons within the molecule. nih.govresearchgate.net
The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation. The results of such a calculation would provide key geometric parameters.
Table 1: Predicted Geometric Parameters for this compound from a Hypothetical DFT Calculation
| Parameter | Predicted Value |
|---|---|
| C2-N1 Bond Length | 1.38 Å |
| C2-C3 Bond Length | 1.52 Å |
| C3-C3a Bond Length | 1.54 Å |
| N1-C7a Bond Length | 1.39 Å |
| C5-C6 Bond Angle | 118.5° |
| C2-N1-C7a Bond Angle | 108.2° |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very accurate predictions of molecular properties. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for other computational techniques. For a molecule like this compound, high-level ab initio calculations could be used to obtain precise values for its electronic energy, dipole moment, and polarizability.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the partially saturated pyrrolidine (B122466) ring in this compound allows for different spatial arrangements of its atoms, known as conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This can be achieved through systematic scanning of dihedral angles using quantum chemical methods.
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.govmdpi.com In an MD simulation, the motion of each atom is calculated based on a force field, which is a set of parameters that describe the potential energy of the system. researchgate.net For this compound, an MD simulation could reveal how the molecule behaves in a solvent, including its conformational changes and interactions with surrounding molecules.
Prediction of Spectroscopic Properties (e.g., Theoretical NMR and IR Spectra)
Computational methods can predict various spectroscopic properties of molecules. For this compound, theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be calculated.
Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. These predicted chemical shifts can aid in the interpretation of experimental NMR spectra.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound from a Hypothetical Calculation
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 175.2 |
| C3 | 45.8 |
| C3a | 85.1 |
| C4 | 120.3 |
| C5 | 130.1 |
| C6 | 115.7 |
| C7a | 148.9 |
Similarly, theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be compared with experimental IR spectra to identify characteristic functional groups.
Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory
The electronic structure of a molecule determines its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. researchgate.net
For this compound, the energies and shapes of the HOMO and LUMO can be calculated. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. pku.edu.cn A smaller gap suggests that the molecule is more reactive.
Table 3: Predicted Frontier Molecular Orbital Energies for this compound from a Hypothetical Calculation
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | 1.5 |
Reaction Pathway and Mechanism Prediction via Computational Modeling
Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, the entire reaction pathway can be mapped out. This allows for the determination of activation energies and reaction rates. For example, the mechanism of a substitution reaction at the pyridine (B92270) ring or a reaction involving the pyrrolidine nitrogen could be elucidated. These computational studies can provide valuable insights into the reactivity of the molecule and guide the design of new synthetic routes.
Advanced Reaction Chemistry and Mechanism Elucidation of 3,3 Dimethyl 1h,2h,3h Pyrrolo 3,2 B Pyridine
Exploration of Novel Rearrangement Reactions
Skeletal rearrangements are powerful transformations in organic synthesis, enabling the conversion of readily available scaffolds into more complex or novel molecular architectures. While specific rearrangement reactions of 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine are not extensively documented, analogies can be drawn from the chemistry of related pyridine (B92270) derivatives. thieme-connect.de
One potential avenue for rearrangement involves the expansion of the pyrrolidine (B122466) ring. For instance, under photolytic conditions, related N-ylide derivatives of pyridines have been shown to undergo ring expansion to form diazepines. thieme-connect.de A hypothetical rearrangement of an N-ylide derived from this compound could potentially lead to a novel tricyclic system incorporating a diazepine ring. The regioselectivity of such a rearrangement would likely be influenced by the steric hindrance imposed by the gem-dimethyl group.
Another possibility includes acid-catalyzed rearrangements. The protonation of the pyridine nitrogen could activate the molecule towards nucleophilic attack, potentially initiating a cascade of bond migrations. The stability of the resulting carbocationic intermediates would be a crucial factor in determining the feasibility and outcome of such a reaction.
| Reaction Type | Proposed Conditions | Potential Product Class | Key Influencing Factors |
| Photolytic Ring Expansion | UV irradiation of the corresponding N-ylide | Tricyclic diazepine derivatives | Wavelength of light, nature of the ylide substituent |
| Acid-Catalyzed Skeletal Rearrangement | Strong protic or Lewis acids | Isomeric pyrrolopyridine scaffolds | Acid strength, temperature, solvent |
| Base-Induced Rearrangement | Strong, non-nucleophilic bases | Rearranged bicyclic systems | Base strength, reaction time |
This table presents hypothetical rearrangement reactions based on the known chemistry of related pyridine systems.
Oxidative and Reductive Transformations
The pyrrolopyridine core of this compound is susceptible to both oxidative and reductive transformations, offering pathways to a variety of functionalized derivatives.
Oxidative Transformations:
Oxidation can occur at several positions within the molecule. The pyridine ring, while generally electron-deficient, can be oxidized under harsh conditions. More readily, the pyrrolidine ring, particularly the tertiary carbon atom bearing the gem-dimethyl groups, could be a site for oxidation. The nitrogen atom of the pyrrolidine ring is also a potential site for oxidation to form an N-oxide, which could further influence the reactivity of the ring system.
In related heterocyclic systems like thieno[2,3-b]pyridines, oxidative dimerization has been observed upon treatment with reagents such as sodium hypochlorite. acs.org A similar reaction with this compound could potentially lead to novel dimeric structures.
Reductive Transformations:
Reduction of the pyridine ring in pyrrolopyridine systems can be achieved using various reducing agents. Catalytic hydrogenation, for example, could lead to the saturation of the pyridine ring, affording a decahydro-pyrrolo[3,2-b]pyridine derivative. The stereochemistry of the newly formed chiral centers would be a key aspect of such a transformation.
Alternatively, dissolving metal reductions, such as the Birch reduction, could lead to partially reduced dihydropyridine derivatives. The regioselectivity of such a reduction would be influenced by the electronic nature of the pyrrolopyridine system.
| Transformation | Reagent/Conditions | Expected Major Product |
| Oxidation | m-CPBA | N-oxide derivative |
| Oxidation | KMnO4, heat | Pyridine ring cleavage products |
| Catalytic Hydrogenation | H2, Pd/C | Decahydro-pyrrolo[3,2-b]pyridine |
| Birch Reduction | Na, NH3 (l), EtOH | Dihydro-pyrrolo[3,2-b]pyridine derivative |
This table outlines potential oxidative and reductive transformations and their expected products.
Cycloaddition and Ring-Opening Reactions
The unsaturated pyridine ring of this compound can participate in cycloaddition reactions. As a diene component in a Diels-Alder reaction, it would likely require activation with an electron-withdrawing group on the pyridine ring or the use of a highly reactive dienophile.
More commonly, the pyridine moiety can act as a 2π component in [3+2] cycloadditions. For example, reaction with an azomethine ylide could lead to the formation of a new five-membered ring fused to the pyridine core. nih.gov The regiochemistry of such a cycloaddition would be a subject of interest.
Ring-opening reactions of the pyrrolidine ring could potentially be achieved under specific conditions. For instance, treatment with certain ring-opening reagents in the presence of a nucleophile could lead to the formation of functionalized pyridine derivatives with an open-chain substituent. The stability of the fused ring system, however, makes such transformations challenging.
Investigation of Regioselectivity and Stereoselectivity in Chemical Transformations
Many of the potential reactions of this compound would lead to the formation of regioisomers or stereoisomers. Understanding and controlling the selectivity of these transformations is crucial for their synthetic utility.
Regioselectivity: In electrophilic aromatic substitution reactions on the pyridine ring, the position of substitution will be directed by the combined electronic effects of the fused pyrrolidine ring and the nitrogen atom. The gem-dimethyl group on the pyrrolidine ring could also exert a steric influence on the approaching electrophile.
Stereoselectivity: In reactions that introduce new chiral centers, such as the reduction of the pyridine ring or cycloaddition reactions, the stereochemical outcome will be of paramount importance. The existing stereochemistry of the molecule, if any, and the reaction mechanism will dictate the stereoselectivity. For instance, in catalytic hydrogenation, the substrate will likely adsorb to the catalyst surface from the less sterically hindered face, leading to a specific stereoisomer.
| Reaction Type | Controlling Factors for Regioselectivity | Controlling Factors for Stereoselectivity |
| Electrophilic Substitution | Electronic effects of the fused rings, steric hindrance from the gem-dimethyl group | Not applicable |
| Cycloaddition | Frontier molecular orbital interactions, steric effects | Diastereofacial selectivity, endo/exo selectivity |
| Catalytic Hydrogenation | Not applicable | Steric approach control, nature of the catalyst |
This table summarizes the key factors influencing regioselectivity and stereoselectivity in various reactions.
Kinetic and Thermodynamic Studies of Reaction Pathways
To gain a deeper understanding of the reaction mechanisms, kinetic and thermodynamic studies are indispensable.
Kinetic Studies: By monitoring the rate of a reaction under various conditions (e.g., temperature, concentration, catalyst loading), a rate law can be determined. This provides valuable information about the species involved in the rate-determining step of the reaction. For example, a kinetic study of a potential rearrangement reaction could help to elucidate whether the reaction proceeds through a concerted or a stepwise mechanism.
Thermodynamic Studies: The thermodynamic parameters of a reaction, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), determine the position of the equilibrium and the spontaneity of the reaction. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of reactants, intermediates, transition states, and products. rsc.org This allows for the mapping of the potential energy surface of a reaction, providing insights into the relative stabilities of different isomers and the activation barriers for different reaction pathways.
For instance, a thermodynamic study could be used to predict the most stable regioisomer formed in an electrophilic substitution reaction or to determine whether a particular cycloaddition reaction is reversible under the reaction conditions.
| Parameter | Information Gained | Experimental/Computational Method |
| Kinetic | ||
| Rate constant (k) | Intrinsic reactivity | Reaction monitoring (e.g., NMR, GC-MS) |
| Activation energy (Ea) | Temperature dependence of the reaction rate | Arrhenius plot |
| Reaction order | Molecularity of the rate-determining step | Method of initial rates |
| Thermodynamic | ||
| ΔG | Spontaneity and position of equilibrium | Equilibrium constant measurement, calorimetry, DFT calculations |
| ΔH | Exothermicity/endothermicity | Calorimetry, DFT calculations |
| ΔS | Change in disorder | Calorimetry, DFT calculations |
This table outlines the key parameters in kinetic and thermodynamic studies and the methods used to determine them.
Potential Advanced Materials Science Applications of 3,3 Dimethyl 1h,2h,3h Pyrrolo 3,2 B Pyridine Derivatives
Photophysical Properties and Luminescent Material Applications
The inherent fluorescence of the pyrrolopyridine scaffold forms the basis for its application in luminescent materials. The specific photophysical properties can be tuned by the introduction of different functional groups, leading to materials with tailored absorption and emission characteristics.
Derivatives of pyrrolopyridine often exhibit strong fluorescence. For instance, a study on 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT) revealed its promising fluorescent properties. mdpi.com The linear absorption spectra of such derivatives are often nearly independent of the solvent's properties and display relatively small extinction coefficients in the main long-wavelength absorption band. mdpi.com The overlap between the steady-state absorption and excitation spectra in some derivatives suggests that the fluorescence quantum yield is largely independent of the excitation wavelength, adhering to Kasha's rule. mdpi.com
The fluorescence quantum yield (Φf), a critical parameter for luminescent materials, can be significantly influenced by the molecular structure and the surrounding environment. For example, a quadrupolar pyrrolo[3,2-b]pyrrole (B15495793) derivative demonstrated a very high fluorescence quantum yield of 0.96 in cyclohexane, which was quenched in a more polar solvent like DMSO. nih.gov This solvatofluorochromism highlights the potential for designing environmentally sensitive fluorescent probes. While specific quantum yield data for 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine derivatives are not extensively documented, the general class of pyrrolopyridine and related nitrogen-containing heterocyclic compounds shows a wide range of quantum yields, from very low (10⁻⁵ to 10⁻⁴) to near unity, depending on their structure and environment. nih.govnih.gov
Table 1: Illustrative Photophysical Properties of Related Pyrrolopyridine and Diketopyrrolopyrrole Derivatives
| Compound Class | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Solvent |
|---|---|---|---|---|
| Quadrupolar pyrrolo[3,2-b]pyrrole | ~450-550 | ~500-650 | Up to 0.96 | Cyclohexane |
| 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione | ~405 | ~480-520 | ~0.1-0.2 | Methanol, Water |
| Diketopyrrolopyrrole Derivatives | ~450-550 | ~500-600 | Varies | Various organic solvents |
Note: This table provides a general range of values for related compound classes to illustrate the potential of this compound derivatives. Specific values for the target compound's derivatives would require experimental determination.
Two-photon absorption (2PA) is a nonlinear optical process with applications in 3D microfabrication, data storage, and biological imaging. Molecules with large 2PA cross-sections (σ₂) are highly desirable for these applications. Pyrrolo[3,2-b]pyrrole derivatives have been shown to possess significant 2PA properties. A study on quadrupolar molecules with a pyrrolo[3,2-b]pyrrole core reported large 2PA cross-section values in the range of 10²–10³ GM (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹) at wavelengths between 650–700 nm. nih.gov
Theoretical calculations have suggested that increasing the planarity of the pyrrolo[3,2-b]pyrrole molecule can lead to a further increase in the σ₂ values. nih.gov For instance, π-expanded dipyrrolonaphthyridinediones, which share structural similarities, have exhibited very large 2PA cross-section values, up to 5180 GM. nih.gov The design of donor-acceptor-donor (D-A-D) or quadrupolar structures based on the this compound scaffold could lead to materials with substantial 2PA cross-sections, making them suitable for advanced optical applications.
Table 2: Two-Photon Absorption (2PA) Cross-Sections of Related Heterocyclic Compounds
| Compound Class | Peak 2PA Wavelength (nm) | Max. 2PA Cross-Section (σ₂) (GM) |
|---|---|---|
| Quadrupolar pyrrolo[3,2-b]pyrroles | 640–800 | 130–530 |
| π-Expanded dipyrrolonaphthyridinediones | ~800-900 | up to 5180 |
| Diketopyrrolopyrrole derivatives | ~800-900 | up to 447 |
Note: This table presents data from related heterocyclic systems to indicate the potential for significant 2PA properties in derivatives of this compound.
The fluorescence of pyrrolopyridine derivatives can be modulated by their interaction with specific analytes, making them excellent candidates for the development of chemical probes and sensors. The nitrogen atoms in the pyridine (B92270) ring can act as binding sites for cations or protons, leading to changes in the fluorescence emission.
For example, pyridine-based fluorescent sensors have been successfully developed for the detection of various metal ions. mdpi.com The synthesis of chemosensors containing a pyridinic moiety has been explored for the detection of toxic cations like chromium, iron, cobalt, nickel, and copper in aqueous solutions. mdpi.com Similarly, diketopyrrolopyrrole-based fluorescent probes have been designed for the detection of low pH and Zn²⁺. nih.gov The design of such probes often involves incorporating a recognition moiety that selectively binds to the target analyte, which in turn perturbs the electronic structure of the fluorophore and alters its emission properties. Derivatives of this compound could be functionalized with appropriate recognition groups to create selective and sensitive fluorescent probes for a wide range of analytes.
Ligand Design in Coordination Chemistry for Catalytic Applications
The presence of nitrogen atoms in both the pyrrole (B145914) and pyridine rings makes this compound derivatives excellent candidates for use as ligands in coordination chemistry. The resulting metal complexes can exhibit significant catalytic activity in various organic transformations.
Pyrrole-based ligands have been utilized in the synthesis of transition metal complexes for catalytic applications, such as water oxidation. researchgate.net The electronic properties of the pyrrolopyridine ligand can be tuned by introducing electron-donating or electron-withdrawing substituents, which in turn influences the catalytic activity of the corresponding metal complex. For instance, modifying a pyalk (2-pyridyl-2-propanoate) ligand with such groups affects the redox potential and pKa of the resulting copper complex, thereby influencing its water oxidation catalysis. mdpi.com
The redox-active nature of some pyrrole-based ligands can also play a crucial role in catalysis. Studies on bis(pyrrolyl)pyridine chromium and molybdenum complexes have demonstrated that the ligand can be involved in redox processes, stabilizing the metal center in different oxidation states. nih.gov This ligand-centered redox activity is a key feature in the design of catalysts for challenging transformations. Derivatives of this compound could be designed to act as pincer ligands, providing a stable coordination environment for various metal centers and enabling a wide range of catalytic reactions.
Organic Electronic Materials (e.g., OLED Intermediates)
The field of organic electronics, particularly organic light-emitting diodes (OLEDs), relies on the development of new materials with tailored electronic properties. Pyrrolopyridine derivatives, due to their aromatic and electron-rich nature, are promising as intermediates in the synthesis of materials for OLEDs.
Pyridine-containing compounds are widely used as electron-transporting materials (ETMs) in OLEDs due to their ability to facilitate electron injection and transport. rsc.org The frontier energy levels of these materials can be controlled by modifying the aromatic π-conjugated system, allowing for the optimization of device performance. rsc.org
Furthermore, pyrene-pyridine integrated systems have been investigated as hole-transporting materials (HTMs). nih.govnih.gov These materials exhibit suitable HOMO energy levels for efficient hole injection from the anode. nih.govnih.gov The incorporation of a this compound core into larger π-conjugated systems could lead to the development of novel HTMs or ETMs with improved charge transport properties and device stability. The synthesis of such materials would likely involve the this compound derivative as a key building block or intermediate.
Supramolecular Chemistry and Self-Assembly Platforms
The intrinsic structural features of the this compound scaffold, namely the presence of hydrogen bond donors (the pyrrole N-H group) and acceptors (the pyridine nitrogen), make its derivatives promising candidates for the construction of ordered supramolecular assemblies. The strategic functionalization of this core structure can introduce additional non-covalent interaction sites, enabling the programmed self-assembly of molecules into well-defined, higher-order architectures. These organized systems are at the heart of developing advanced materials with tunable optical, electronic, and mechanical properties.
The primary non-covalent interactions that can be exploited in derivatives of this compound include hydrogen bonding and π-π stacking. The pyrrole N-H and the pyridine nitrogen are geometrically positioned to facilitate the formation of robust, directional hydrogen bonds, often leading to the creation of predictable supramolecular synthons, such as dimers.
Research into the crystal structures of various pyrrolopyridine isomers has consistently highlighted the prevalence of self-assembly through these interactions. For instance, studies on related pyrrolo-azine compounds have shown that the introduction of hydroxyl groups leads to the formation of strong dimeric structures in the solid state, driven by O-H···O=C or O-H···N hydrogen bonds. Similarly, 7-azaindole (B17877), a structural isomer of the parent pyrrolo[3,2-b]pyridine core, is well-known to form stable centrosymmetric dimers via dual N-H···N hydrogen bonds. The stability and directionality of these interactions provide a powerful tool for crystal engineering, allowing for the rational design of crystalline materials with specific packing motifs.
By chemically modifying the this compound core, it is possible to introduce further recognition sites to guide the self-assembly process. For example, the attachment of aromatic side groups can promote π-π stacking interactions, which work in concert with hydrogen bonding to stabilize the resulting supramolecular structures. The interplay between these forces can dictate the dimensionality of the assembly, leading to the formation of one-dimensional tapes, two-dimensional sheets, or complex three-dimensional networks.
The following table summarizes key non-covalent interactions that have been observed in the crystal structures of various pyrrolopyridine derivatives, illustrating the potential self-assembly pathways available to functionalized this compound derivatives.
| Derivative Class | Interacting Groups | Resulting Supramolecular Motif |
| Pyrrolo-azine Alcohols | Hydroxyl (O-H), Carbonyl (C=O) / Pyridine Nitrogen (N) | Dimer |
| 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) | Pyrrole (N-H), Pyridine (N) | Centrosymmetric Dimer |
| Aryl-Substituted Pyrrolopyridines | Aromatic Rings | π-π Stacking |
| Pyrrole-2-Carboxylate Derivatives | Pyrrole (N-H), Carbonyl (C=O) | Chain Motif |
These well-understood binding motifs suggest that derivatives of this compound could serve as versatile building blocks for supramolecular polymers. By introducing two or more recognition sites onto the core scaffold, it is possible to engineer monomers that self-assemble into long, chain-like structures through non-covalent linkages. For instance, a derivative functionalized with a hydrogen-bonding unit at one end and a metal-coordinating ligand, such as a terpyridine, at the other could form metallo-supramolecular polymers. Such materials are of significant interest for applications in stimuli-responsive gels, self-healing materials, and printable electronics.
The precise control over molecular arrangement afforded by supramolecular chemistry opens the door to creating materials with tailored functions. The ordered stacking of chromophoric pyrrolopyridine derivatives, for example, could lead to materials with unique photophysical properties suitable for organic light-emitting diodes (OLEDs) or chemical sensors. The ability to fine-tune the self-assembly through subtle changes in the molecular structure of the this compound derivative is a key advantage of this bottom-up approach to materials design.
Future Directions in 3,3 Dimethyl 1h,2h,3h Pyrrolo 3,2 B Pyridine Research
Development of More Sustainable and Efficient Synthetic Methodologies
The pursuit of green chemistry principles is a major driving force in modern organic synthesis. Future research on 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine will likely focus on developing synthetic routes that are more environmentally benign and efficient than traditional methods.
Key areas of development are expected to include:
One-Pot Multicomponent Reactions (MCRs): These reactions offer a significant advantage by combining multiple synthetic steps into a single operation, thereby reducing solvent waste, energy consumption, and purification efforts. The development of novel MCRs for the construction of the pyrrolo[3,2-b]pyridine core would be a significant step forward. For instance, a one-pot, four-component reaction has been successfully designed for the synthesis of other pyridine (B92270) derivatives under microwave irradiation, a recognized green chemistry tool.
Catalysis: The exploration of novel catalytic systems, including biocatalysis and photocatalysis, could lead to more selective and efficient syntheses. For example, light-driven reactions using photocatalysts are being explored to create four-membered nitrogen heterocycles, a strategy that could be adapted for the synthesis of more complex structures like pyrrolopyridines.
Alternative Solvents: A move away from hazardous organic solvents towards greener alternatives such as water, ionic liquids, or deep eutectic solvents will be a critical aspect of sustainable synthesis.
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Multicomponent Reactions (MCRs) | Increased atom economy, reduced waste, simplified procedures. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. |
| Photocatalysis | Access to novel reaction pathways, use of light as a clean reagent. |
| Synthesis in Green Solvents | Reduced environmental impact, improved safety profile. |
Advanced Functionalization for Tailored Material Properties
The functionalization of the this compound core is crucial for fine-tuning its physicochemical and biological properties. Future research will likely focus on precise modifications of the scaffold to develop materials with specific applications, particularly in medicinal chemistry and materials science. Pyrrolopyridine derivatives have already shown a broad spectrum of pharmacological properties, including their use in anticancer therapy. mdpi.com
Strategies for advanced functionalization may include:
Late-Stage Functionalization: The development of methods for introducing functional groups in the later stages of the synthesis would provide rapid access to a diverse range of derivatives for screening and optimization.
Bioisosteric Replacement: The substitution of certain functional groups with others that have similar physical or chemical properties could lead to compounds with improved potency, selectivity, or pharmacokinetic profiles.
Polymer Conjugation: The attachment of the pyrrolopyridine core to polymer backbones could lead to the development of novel materials with applications in drug delivery, diagnostics, or as functional coatings.
Integration with Emerging Technologies (e.g., Flow Chemistry, AI-driven synthesis planning)
The integration of cutting-edge technologies is set to revolutionize the way chemical synthesis and discovery are conducted. For this compound, these technologies can accelerate research and development significantly.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. mdpi.com The application of flow chemistry to the synthesis of this compound and its derivatives could enable the rapid and efficient production of compound libraries for high-throughput screening. mdpi.com The modular nature of flow systems also allows for the seamless integration of reaction, purification, and analysis steps. uc.pt
Artificial Intelligence (AI)-driven Synthesis Planning: AI and machine learning algorithms are becoming increasingly powerful tools for predicting viable synthetic routes. nih.gov By analyzing vast databases of chemical reactions, AI can propose novel and efficient pathways for the synthesis of complex molecules like this compound, potentially reducing the time and resources required for experimental validation. nih.govyoutube.com These AI tools can also assist in predicting the properties of virtual compounds, thereby guiding the design of molecules with desired characteristics. iscientific.org
| Technology | Potential Impact on this compound Research |
| Flow Chemistry | Rapid and scalable synthesis, improved safety and control, automation of production. mdpi.comuc.pt |
| AI-driven Synthesis Planning | Prediction of novel and efficient synthetic routes, accelerated discovery of new derivatives. nih.govyoutube.com |
| High-Throughput Screening | Rapid evaluation of the biological activity of a large number of derivatives. |
Deeper Theoretical Understanding of Reactivity and Intrinsic Properties
A fundamental understanding of the electronic structure and reactivity of this compound is essential for its rational design and application. Advanced computational methods will play a crucial role in elucidating these properties.
Future theoretical studies are likely to involve:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate a wide range of properties, including molecular orbital energies, charge distributions, and reaction energetics. plu.mx This information can provide valuable insights into the molecule's reactivity, stability, and spectroscopic characteristics. plu.mx For instance, understanding the frontier molecular orbitals (HOMO and LUMO) can help in predicting the regioselectivity of electrophilic and nucleophilic substitution reactions.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule and its interactions with other molecules, such as biological targets or solvent molecules. This can be particularly useful in drug discovery for understanding binding mechanisms and predicting binding affinities. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Modeling: By correlating the structural features of a series of derivatives with their biological activity, QSAR models can be developed to predict the activity of new compounds and guide the design of more potent analogues.
Q & A
Basic: What are the recommended synthetic routes for 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves multi-step strategies using pyrrolopyridine precursors. For example:
- Step 1: Cyclization of substituted pyrrole derivatives with aldehydes or ketones under acidic/basic conditions to form the fused pyrrolopyridine core.
- Step 2: Introduction of dimethyl groups via alkylation (e.g., using methyl iodide and NaH in THF at 0°C to room temperature) .
- Purity Optimization: Use flash column chromatography (e.g., dichloromethane/ethyl acetate gradients) and recrystallization. Monitor reactions with HPLC (C18 columns, acetonitrile/water mobile phase) to track intermediates .
Basic: How is the structure of this compound confirmed experimentally?
Methodological Answer:
- NMR Spectroscopy: Analyze - and -NMR spectra for characteristic peaks (e.g., methyl protons at δ 1.2–1.5 ppm, pyrrolidine NH signals near δ 10–12 ppm) .
- X-ray Crystallography: Resolve crystal structures to confirm regiochemistry and stereochemistry. For example, similar compounds like 5-nitro-1-phenylsulfonyl-pyrrolopyridines have been validated via single-crystal studies .
Advanced: What strategies resolve contradictions in reported biological activities of pyrrolo[3,2-b]pyridine derivatives?
Methodological Answer:
Contradictions (e.g., variable IC values) arise from differences in assay conditions or substituent effects. To address:
- Standardize Assays: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO concentration ≤0.1%).
- SAR Analysis: Compare derivatives with systematic substituent changes. For example, ethyl carboxylate derivatives show FGFR inhibition (IC 7–712 nM), highlighting the role of ester groups .
- Meta-Analysis: Cross-reference data from peer-reviewed studies (avoiding unreliable sources like BenchChem) .
Advanced: How can computational models predict the reactivity of 3,3-dimethyl-pyrrolopyridines in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) basis sets to map electron density and identify reactive sites (e.g., electrophilic carbons adjacent to the pyrrole ring).
- Solvent Effects: Apply polarizable continuum models (PCM) to simulate reaction conditions (e.g., THF vs. ethanol) .
- Validation: Compare predicted reaction pathways with experimental outcomes (e.g., Suzuki couplings using Pd(PPh)) .
Advanced: What methodologies assess the regioselectivity of electrophilic aromatic substitution in pyrrolo[3,2-b]pyridines?
Methodological Answer:
- Isotopic Labeling: Use -labeled precursors to track substitution patterns via -NMR.
- Competitive Reactions: Compare bromination (NBS) or nitration (HNO) outcomes under identical conditions. For example, 3,5-disubstituted derivatives show preferential substitution at the pyridine ring’s C5 position due to electron-withdrawing effects .
Basic: What analytical techniques quantify dimethyl-pyrrolopyridine derivatives in biological matrices?
Methodological Answer:
- LC-MS/MS: Use reversed-phase C18 columns with ESI+ ionization. Calibrate with deuterated internal standards (e.g., d-dimethyl analogs).
- Sample Preparation: Extract compounds from plasma via protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .
Advanced: How do steric effects from the 3,3-dimethyl group influence intermolecular interactions in crystal packing?
Methodological Answer:
- Hirshfeld Surface Analysis: Use CrystalExplorer to quantify intermolecular contacts (e.g., C–H···π interactions between methyl groups and aromatic rings).
- Thermal Analysis: Perform DSC to correlate packing efficiency with melting points. For example, bulky substituents reduce symmetry, lowering melting points .
Advanced: What mechanistic insights explain the divergent biological activities of pyrrolo[3,2-b]pyridines versus pyrrolo[2,3-b]pyridines?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to compare binding modes with targets like FGFRs. Pyrrolo[3,2-b]pyridines exhibit stronger π-π stacking due to planar fused rings, whereas [2,3-b] isomers may adopt non-planar conformations .
- Kinetic Assays: Measure k/K ratios to assess enzyme inhibition efficiency .
Basic: How are stability and degradation profiles of 3,3-dimethyl-pyrrolopyridines evaluated under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose compounds to pH extremes (1–13), heat (40–60°C), and UV light. Monitor degradation via UPLC-PDA.
- Metabolite Identification: Use hepatocyte incubations with LC-HRMS to detect oxidative metabolites (e.g., hydroxylation at C7) .
Advanced: What synthetic strategies overcome low yields in cross-coupling reactions of dimethyl-pyrrolopyridines?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
